![molecular formula C7H6BrN3 B13472340 3-Bromo-4-methylpyrazolo[1,5-a]pyrazine](/img/structure/B13472340.png)
3-Bromo-4-methylpyrazolo[1,5-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-methylpyrazolo[1,5-a]pyrazine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrazine family This compound is characterized by a fused ring system containing both pyrazole and pyrazine rings, with a bromine atom at the 3-position and a methyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-methylpyrazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-bromo-4-methylpyrazole with suitable reagents to form the desired pyrazolo[1,5-a]pyrazine structure. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve large-scale production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-methylpyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its electronic properties and reactivity.
Cycloaddition Reactions: The pyrazole and pyrazine rings can participate in cycloaddition reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Scientific Research Applications
3-Bromo-4-methylpyrazolo[1,5-a]pyrazine has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting specific enzymes and receptors.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in various chemical transformations.
Mechanism of Action
The mechanism of action of 3-Bromo-4-methylpyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are often studied using computational and experimental techniques to understand the compound’s efficacy and selectivity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Bromo-4-methylpyrazolo[1,5-a]pyrazine include other pyrazolo[1,5-a]pyrazine derivatives with different substituents at the 3- and 4-positions. Examples include:
- 3-Chloro-4-methylpyrazolo[1,5-a]pyrazine
- 3-Bromo-4-ethylpyrazolo[1,5-a]pyrazine
- 3-Iodo-4-methylpyrazolo[1,5-a]pyrazine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C7H6BrN3 |
|---|---|
Molecular Weight |
212.05 g/mol |
IUPAC Name |
3-bromo-4-methylpyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C7H6BrN3/c1-5-7-6(8)4-10-11(7)3-2-9-5/h2-4H,1H3 |
InChI Key |
PSEFYBYLJSKMCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN2C1=C(C=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


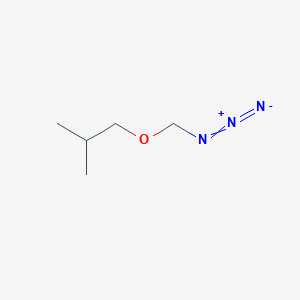


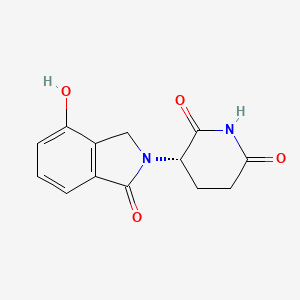

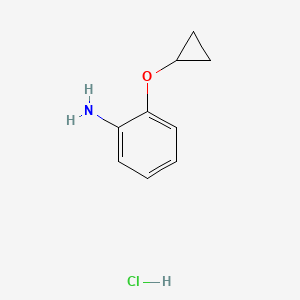
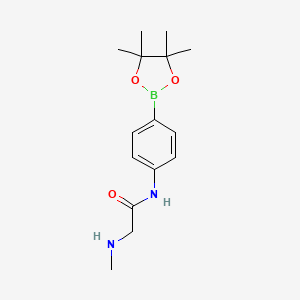


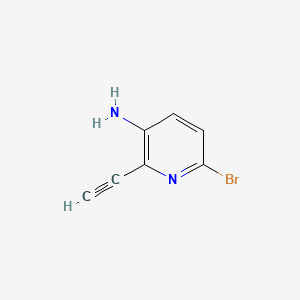
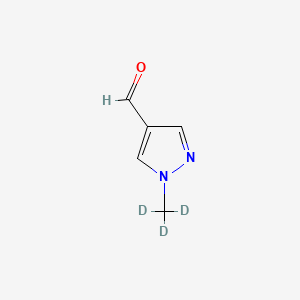
![3-bromo-2,5-dimethyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole](/img/structure/B13472320.png)
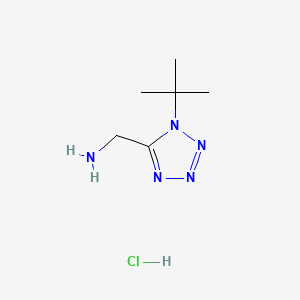
![3a-(Methoxymethyl)-hexahydro-1lambda6-pyrrolo[1,2-b][1,2]thiazole-1,1,3-trione](/img/structure/B13472333.png)
